Lipophilicity Advantage: XLogP3 of 3.7 for the 4-Chlorophenyl Derivative vs. 3.1 for the Unsubstituted Phenyl Analog (Cross-Study Comparable)
The 4-chlorophenyl analog (CAS 339112-12-8) has a computed XLogP3 of 3.7, compared to 3.1 for the unsubstituted phenyl analog (CAS 339101-04-1), representing a +0.6 log unit increase in lipophilicity [1][2]. This difference is substantial in medicinal chemistry terms and is expected to influence membrane permeability, tissue distribution, and plasma protein binding. Both compounds have zero H-bond donors, five H-bond acceptors, and satisfy Lipinski's Rule of Five [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 (MW = 409.9 g/mol) |
| Comparator Or Baseline | Unsubstituted phenyl analog (CAS 339101-04-1): XLogP3 = 3.1 (MW = 375.4 g/mol) |
| Quantified Difference | Δ XLogP3 = +0.6 log units; Δ MW = +34.5 g/mol |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
A 0.6 log unit increase in XLogP3 can translate to approximately 4-fold higher membrane partitioning, making the 4-chloro variant preferable when higher lipophilicity is desired for target engagement in lipophilic binding pockets or for blood-brain barrier penetration studies.
- [1] PubChem. Compound Summary for CID 1488392: 4-{2-[(4-chlorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate. Computed XLogP3 = 3.7, MW = 409.9, HBD = 0, HBA = 5. Accessed May 2026. View Source
- [2] PubChem. Compound Summary for CID 1486626: 2,6-dimethyl-4-[2-(phenylsulfonyl)acetyl]phenyl N,N-dimethylcarbamate. Computed XLogP3 = 3.1, MW = 375.4. Accessed May 2026. View Source
